molecular formula C12H13BrO4 B1617710 (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid CAS No. 354531-46-7

(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid

Cat. No. B1617710
M. Wt: 301.13 g/mol
InChI Key: OCNNTFKDKKGPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, also known as BEBMA, is an organic compound with a wide range of potential applications in scientific research. It has been used in studies to explore the effects of its biochemical and physiological properties on cells and organisms, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

Acrylic Acid Derivatives in Industrial Applications

Acrylic acid and its derivatives, including (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have widespread industrial applications, particularly in the production of polymers. These compounds are utilized in water and wastewater treatment, pulp and paper processing, and mining and mineral processing due to their ability to form polyacrylamide polymers. These polymers are valuable for their flocculating properties, aiding in the purification and treatment processes essential in these industries (Taeymans et al., 2004).

Biotechnological Routes from Biomass

The biotechnological production of lactic acid from biomass presents a renewable pathway for generating acrylic acid and its derivatives. This process highlights the potential of using organic waste as a feedstock to produce high-value chemicals. It exemplifies a move towards green chemistry and sustainable industrial practices, where derivatives of acrylic acid can be synthesized from renewable resources, reducing reliance on fossil fuels (Gao, Ma, & Xu, 2011).

Anticancer Applications of Cinnamic Acid Derivatives

Cinnamic acid derivatives, structurally related to (E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have garnered attention for their potential anticancer properties. These compounds have been studied for their ability to modify the 3-phenyl acrylic acid functionality, which is critical in their activity against cancer cells. The research suggests that these derivatives could serve as a basis for developing new anticancer agents, offering a promising avenue for therapeutic intervention (De, Baltas, & Bedos-Belval, 2011).

Biomedical Applications of Acrylic Acid Plasma Polymerization

Acrylic acid plasma polymerization is a technique that produces thin films with specific surface chemistries, suitable for various biomedical applications. These films can enhance the biocompatibility of materials, promoting cell adhesion and proliferation. This application is particularly relevant in tissue engineering and regenerative medicine, where the surface properties of implants and scaffolds can significantly affect their performance in biological environments (Bitar, Cools, De Geyter, & Morent, 2018).

properties

IUPAC Name

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNNTFKDKKGPHK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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